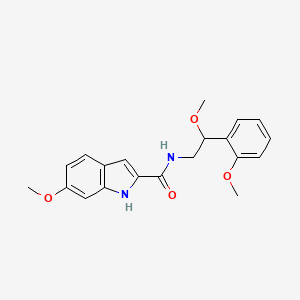

Tert-butyl (4-ethynylphenyl)carbamate

カタログ番号 B2823785

CAS番号:

317842-48-1

分子量: 217.268

InChIキー: ZGJXAIOPBAMFSE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

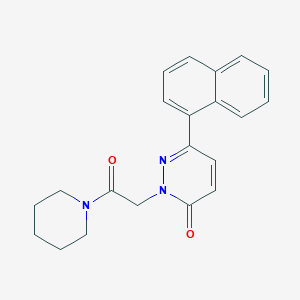

“Tert-butyl (4-ethynylphenyl)carbamate” is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of carbamate, which is an organic compound that is derived from carbamic acid .

Synthesis Analysis

The synthesis of “Tert-butyl (4-ethynylphenyl)carbamate” involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis . Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .Molecular Structure Analysis

The molecular structure of “Tert-butyl (4-ethynylphenyl)carbamate” can be represented by the InChI code: 1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl (4-ethynylphenyl)carbamate” are complex and can involve several steps. For instance, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions .Physical And Chemical Properties Analysis

“Tert-butyl (4-ethynylphenyl)carbamate” is a powder at room temperature . It has a molecular weight of 217.27 and a melting point of 98-99°C .科学的研究の応用

- Tert-butyl (4-ethynylphenyl)carbamate serves as a valuable building block in organic synthesis. Researchers use it to create novel compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Its versatility allows for the construction of diverse molecular architectures.

- Piperazine derivatives play essential roles in medicinal chemistry. Tert-butyl (4-ethynylphenyl)carbamate and its derivatives, like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as intermediates for synthesizing various organic compounds. These include potential drugs, such as amides and sulphonamides .

- Biotin (vitamin B7) is crucial for metabolic processes, including fatty acid and sugar biosynthesis. Tert-butyl (4-ethynylphenyl)carbamate is a key intermediate in the synthesis of (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a precursor to biotin. This compound plays a vital role in carbon dioxide fixation during fatty acid biosynthesis .

- Researchers have identified tert-butyl (4-ethynylphenyl)carbamate as a potential precursor to biologically active natural products. For instance, it can be used in the synthesis of compounds like Indiacen A and Indiacen B, which exhibit interesting biological properties .

- In organic chemistry, tert-butyl (4-ethynylphenyl)carbamate finds application in the palladium-catalyzed synthesis of N-Boc-protected anilines. These anilines serve as versatile intermediates for various chemical transformations .

- Researchers have utilized this compound in the synthesis of tetrasubstituted pyrroles. These pyrroles contain ester or ketone groups at the C-3 position. The resulting functionalized pyrroles have potential applications in materials science and drug discovery .

Organic Synthesis Building Block

Intermediates for Piperazine Derivatives

Key Intermediate for Biotin Synthesis

Potential Precursor to Biologically Active Natural Products

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Functionalized Pyrroles Synthesis

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(4-ethynylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJXAIOPBAMFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-ethynylphenyl)carbamate | |

Synthesis routes and methods

Procedure details

p-Aminophenyl-acetylene (1.17 g, 10 mmol) was added to DCM (30 mL), and Et3N (2.8 mL, 20 mmol) was added thereto. (BOC)2O (2.3 g, 10 mmol) was added, and the mixture was stirred for 2 h at room temperature. After completion of the reaction, 1N HCl was added, which was then extracted with EtOAc and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to give the title compound.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2823706.png)

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)

![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)